Salivaricin P -

Salivaricin P

Catalog Number: EVT-244524
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Salivaricin P is a bacteriocin produced by specific strains of Lactobacillus salivarius, particularly isolated from porcine intestinal sources. This compound belongs to a class of antimicrobial peptides known as lantibiotics, which are characterized by their ribosomal synthesis and post-translational modifications, including the formation of thioether bridges. Salivaricin P exhibits significant antibacterial activity, particularly against Listeria monocytogenes, making it a subject of interest in food safety and preservation.

Source and Classification

Salivaricin P is primarily sourced from Lactobacillus salivarius strains, which are commonly found in the gastrointestinal tracts of humans and animals. The classification of salivaricin P falls under the broader category of bacteriocins, specifically two-component antilisterial bacteriocins. These compounds are known for their ability to inhibit the growth of pathogenic bacteria, thereby contributing to food safety and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of salivaricin P involves both natural production by bacterial cultures and synthetic approaches. The natural production is achieved by cultivating Lactobacillus salivarius strains under controlled conditions. The purification process typically employs reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the active peptides from the culture medium.

Technical Details

The synthesis can be enhanced through specific growth media modifications that optimize the yield of salivaricin P. For example, the use of MRS broth supplemented with various nutrients can significantly increase bacteriocin production. Additionally, peptide synthesis methods can be employed to generate variants or analogs of salivaricin P for research purposes .

Molecular Structure Analysis

Structure

Salivaricin P consists of two peptide components, designated Sln1 and Sln2, which have molecular weights of approximately 4,096 Da and 4,283 Da, respectively. The structural analysis reveals that these peptides contain unique amino acid sequences that contribute to their biological activity.

Data

MALDI-TOF mass spectrometry has been utilized to confirm the molecular weights and purity of the synthesized peptides. The structural integrity is crucial for their function as antimicrobial agents .

Chemical Reactions Analysis

Reactions

Salivaricin P primarily exerts its antibacterial effects through interactions with the target cell membranes of sensitive bacteria. The mechanism involves membrane permeabilization, leading to cell lysis and death.

Technical Details

The bacteriocin's action is characterized by inducing pore formation in bacterial membranes, which disrupts essential cellular processes. This reaction can be monitored through various assays that assess changes in membrane integrity and cell viability .

Mechanism of Action

Process

The mechanism by which salivaricin P operates involves binding to specific receptors on the surface of target bacteria, leading to alterations in membrane potential and permeability. This process results in the leakage of intracellular contents and ultimately cell death.

Data

Studies have shown that salivaricin P effectively targets Listeria monocytogenes, demonstrating lower minimum inhibitory concentrations compared to other antimicrobial agents. This specificity highlights its potential as a food preservative and therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Salivaricin P is typically found as a colorless to pale yellow solution when dissolved in appropriate buffers. Its stability can vary depending on factors such as temperature and pH.

Chemical Properties

The chemical properties include solubility in water and stability under acidic conditions, which are relevant for its application in food products. Analytical techniques such as SDS-PAGE have been used to assess its purity and molecular weight .

Applications

Salivaricin P has several scientific uses, particularly in food safety as a natural preservative against pathogenic bacteria like Listeria monocytogenes. Its application extends beyond food preservation; it also shows promise in therapeutic contexts where antimicrobial resistance is a growing concern. Research continues into its potential use in clinical settings for treating infections caused by antibiotic-resistant bacteria .

Biosynthesis and Genetic Architecture of Salivaricin P

Ribosomal Synthesis and Post-Translational Modifications

Salivaricin P (SalP) is a class IIb two-component bacteriocin ribosomally synthesized as precursor peptides by Lactobacillus salivarius. The active antimicrobial complex requires two distinct peptides: Sln1 (4.097 kDa) and Sln2 (4.285 kDa), which undergo minimal post-translational modifications. Unlike lantibiotics (class I bacteriocins), SalP lacks extensive structural alterations such as lanthionine ring formation. Instead, maturation primarily involves:

  • Leader peptide cleavage: Removal of N-terminal leader sequences exposing active domains
  • Disulfide bridge formation: Stabilization of tertiary structure
  • Hydrophobic core optimization: Mediated by conserved GXXXG motifs enabling membrane interaction [2] [8].The functional bacteriocin exhibits a net positive charge and hydrophobic character, facilitating electrostatic interactions with anionic bacterial membranes [4] [8].
  • Table 1: Physicochemical Properties of Salivaricin P Components
    PeptideMolecular Weight (kDa)Net ChargeKey MotifsFunction
    Sln1 (α)4.097PositiveGXXXGPore formation
    Sln2 (β)4.285PositiveGXXXGTarget recognition

Genetic Locus Organization in Lactobacillus salivarius Megaplasmids

The biosynthetic genes for SalP reside on repA-type megaplasmids (∼242 kb) within L. salivarius strains. These autonomously replicating genetic elements exhibit high genetic plasticity, enabling horizontal transfer of bacteriocin operons across strains. Key features include:

  • Modular gene clusters: Co-localization of structural, immunity, and export genes
  • Strain-dependent variability: Megaplasmid architecture differs between human and porcine isolates [1]
  • Ecological adaptation: Plasmid stability enhances competitive fitness in intestinal environments [1] [5].Comparative genomics reveals SalP loci are evolutionarily conserved across intestinal L. salivarius lineages, suggesting ecological advantage through targeted antimicrobial activity [5] [8].

Two-Component Operon Structure: sln1 and sln2 Gene Dynamics

The SalP operon encodes two tandemly arranged structural genes:

  • sln1: Specifies the α-peptide (Sln1)
  • sln2: Encodes the β-peptide (Sln2)These genes exhibit coordinated expression under a single promoter, ensuring equimolar production of both peptides. Evolutionary analysis indicates:
  • sln1 homology: 100% identity with ABP-118α from human-derived L. salivarius UCC118
  • sln2 divergence: Two amino acid substitutions versus ABP-118β [1].Functional studies demonstrate that both peptides are indispensable for bactericidal activity, exhibiting >100-fold potency enhancement when combined [1] [5]. Synergy arises from complementary mechanisms: Sln1 primarily mediates pore formation, while Sln2 enhances target recognition.

Regulatory Systems: Quorum-Sensing and Promoter Activation Mechanisms

SalP production is regulated through a density-dependent quorum-sensing (QS) system. Key regulatory components include:

  • Inducer peptides: Secreted precursors accumulate extracellularly
  • Membrane-embedded sensors: Detect threshold inducer concentrations
  • Response regulators: Activate sln promoter transcription upon sensor activation [4] [8].This QS mechanism enables L. salivarius to:
  • Conserve energy by suppressing SalP synthesis at low cell densities
  • Coordinate population-wide antimicrobial production during host colonization
  • Fine-tune activity against competitors like Listeria monocytogenes and Enterococcus faecalis [2] [8].

Export Machinery: Role of lanT and hlyD in Secretion and Maturation

Extracellular transport of SalP depends on dedicated export proteins:

  • lanT (ABC transporter): Mediates ATP-dependent leader peptide cleavage and active efflux of mature peptides
  • hlyD (Membrane fusion protein): Forms transmembrane channels facilitating peptide translocation [2] [6] [8].
  • Table 2: Genetic Determinants of Salivaricin P Function
    GeneProtein FunctionConsequence of LossStrain Phenotype
    sln1α-peptide precursorLoss of bactericidal activityInactive (Type B)
    sln2β-peptide precursorLoss of target specificityInactive (Type B)
    lanTABC transporterDefective secretionInactive (Type B)
    hlyDChannel formationImpaired maturationInactive (Type B)
    *Except in strains B4311/B5258 retaining lanT [8]

Critical observations:

  • Type B strains: Naturally occurring variants lacking functional lanT or hlyD produce intracellular SalP but cannot secrete active bacteriocin [8]
  • Immunity protein co-expression: L. salivarius simultaneously produces a dedicated immunity protein preventing self-inhibition [8]
  • Evolutionary trade-off: Loss of export genes occurs polyphyletically, suggesting energy conservation in non-competitive environments [8].

Properties

Product Name

Salivaricin P

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